molecular formula C9H13NS B2772004 (4-(Ethylthio)phenyl)methanamine CAS No. 84212-01-1

(4-(Ethylthio)phenyl)methanamine

Cat. No.: B2772004
CAS No.: 84212-01-1
M. Wt: 167.27
InChI Key: UBUPKYLDQOUBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Ethylthio)phenyl)methanamine is a synthetic organic compound featuring a benzylamine core substituted with an ethylthio moiety at the para position. This structure is of significant interest in medicinal chemistry and biochemical research. Primary research applications for this compound and its close structural analogs are found in neuroscience and enzymology. Benzylamine-based compounds are frequently investigated as potential substrates or inhibitors for amine oxidase enzymes . These include monoamine oxidases (MAO) and semicarbazide-sensitive amine oxidases (SSAO), which are critical targets in understanding neurological function and metabolic diseases . Modifications to the side chain on the aromatic ring, such as the ethylthio group in this compound, are known to influence affinity and selectivity for these enzymes, providing a tool for probing their physiological roles . Research Use Only Statement: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPKYLDQOUBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethylthio Phenyl Methanamine

Strategies for the Formation of the Amine Functionality

Reductive Amination Routes from Precursor Aldehydes or Ketones

Reductive amination is a widely utilized and versatile method for the synthesis of amines. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, 4-(ethylthio)benzaldehyde (B1276721), with an amine source in the presence of a reducing agent. wikipedia.orgresearchgate.net The reaction typically proceeds through an imine intermediate, which is then reduced to the final amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is also recognized as a mild and selective reducing agent for this purpose. organic-chemistry.org The reaction conditions are generally mild, often carried out in solvents like methanol (B129727) or dichloroethane. organic-chemistry.orgrsc.org Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is another effective direct reductive amination method. wikipedia.org

Table 1: Examples of Reductive Amination Conditions

Carbonyl PrecursorAmine SourceReducing Agent/CatalystSolventReference
4-(ethylthio)benzaldehydeAmmonia (B1221849)Sodium Borohydride (NaBH₄)Methanol rsc.org
4-(ethylthio)benzaldehydeAmmoniaSodium Cyanoborohydride (NaBH₃CN)Methanol masterorganicchemistry.com
4-(ethylthio)benzaldehydeAmmoniaPlatinum Oxide (PtO₂) / H₂Ethanol rsc.org
4-(ethylthio)benzaldehydeAmmoniaPalladium on Carbon (Pd/C) / H₂Ethanol organic-chemistry.org

This table presents illustrative examples of reaction conditions and is not an exhaustive list.

Nucleophilic Substitution Approaches from Halogenated Precursors

Another effective strategy involves the nucleophilic substitution of a halogenated precursor, such as 4-(ethylthio)benzyl halide. In this approach, a suitable nitrogen nucleophile, most commonly ammonia or a protected form thereof, displaces the halide to form the desired benzylamine (B48309).

The reactivity of aryl halides towards nucleophilic substitution can be significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions. libretexts.org While the ethylthio group is not as strongly activating as a nitro group, this pathway remains a viable option. The reaction of 4-(chloromethyl)phenyl ethyl sulfide (B99878) with an amine source would lead to the formation of (4-(ethylthio)phenyl)methanamine. The choice of solvent and temperature is crucial for the success of these reactions, with polar aprotic solvents often being favored. rsc.org

Reduction of Nitroaromatic or Nitrile Precursors

The reduction of a nitro or nitrile group on the aromatic ring provides a direct route to the amine functionality. Starting from 4-(ethylthio)benzonitrile, reduction can be achieved using various reducing agents. sigmaaldrich.com Common methods include catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of metal hydrides like lithium aluminum hydride (LiAlH₄). The reduction of 4-(ethylthio)benzonitrile offers a clean and efficient pathway to this compound.

Similarly, the reduction of a corresponding nitro compound, 1-(ethylthio)-4-nitrobenzene, can also yield the target amine. This transformation is typically carried out using methods like catalytic hydrogenation or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Approaches for Incorporating the Ethylthio Moiety

The introduction of the ethylthio group onto the phenyl ring is another key aspect of the synthesis. This can be accomplished either by direct thiolation of a substituted aromatic system or through modern coupling methodologies.

Thiolation Reactions on Substituted Aromatic Systems

Direct thiolation involves the introduction of a sulfur-containing group onto the aromatic ring. One approach is the reaction of an appropriately substituted benzene (B151609) derivative with a thiolating agent. For instance, a substituted phenylmethanamine could potentially undergo electrophilic thiolation. However, controlling regioselectivity can be a challenge in such reactions.

A more common strategy involves the nucleophilic aromatic substitution of an activated aryl halide with a thiol or its corresponding salt. For example, reacting 4-halobenzylamine or a protected derivative with sodium ethanethiolate can install the ethylthio group. The presence of activating groups on the aromatic ring can facilitate this substitution. libretexts.org

Coupling Methodologies for C-S Bond Formation

Modern cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur (C-S) bonds. organic-chemistry.org These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the coupling of an aryl halide or triflate with a thiol. researchgate.netorganic-chemistry.org

For the synthesis of a precursor like 4-(ethylthio)benzaldehyde, a copper-catalyzed coupling of 4-bromobenzaldehyde (B125591) with ethanethiol (B150549) or its salt can be employed. prepchem.commdma.ch These reactions often proceed under mild conditions and exhibit high functional group tolerance. The development of metal-free C-S bond formation strategies is also an active area of research. figshare.com

Table 2: Illustrative C-S Bond Formation Reactions

Aryl PrecursorSulfur SourceCatalyst/ReagentProductReference
4-BromobenzaldehydeEthanethiolCuI / K₂CO₃4-(Ethylthio)benzaldehyde prepchem.commdma.ch
4-IodobenzonitrileEthanethiolCuI / K₂CO₃4-(Ethylthio)benzonitrile organic-chemistry.org
ThioanisoleCarbon MonoxideSZTA catalyst4-(Methylthio)benzaldehyde google.com

This table provides examples of C-S bond formation relevant to the synthesis of precursors for this compound.

Multi-Step Synthesis Design and Optimization

The preparation of this compound can be strategically approached through two primary and well-established synthetic routes: the reductive amination of a corresponding aldehyde and the reduction of a nitrile precursor. The optimization of these routes involves a systematic evaluation of reaction parameters to maximize efficiency and product purity.

A common starting point for these syntheses is a precursor such as 4-(ethylthio)benzaldehyde or 4-(ethylthio)benzonitrile. These precursors can themselves be synthesized through nucleophilic aromatic substitution reactions, for instance, by reacting 4-fluorobenzaldehyde (B137897) or 4-chlorobenzonitrile (B146240) with sodium ethanethiolate.

Route 1: Reductive Amination of 4-(Ethylthio)benzaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines. rsc.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine source, followed by the reduction of the resulting imine intermediate. For the synthesis of a primary amine like this compound, ammonia is used as the amine source.

The key steps involve:

Formation of an imine intermediate from 4-(ethylthio)benzaldehyde and ammonia.

In-situ reduction of the imine to the target primary amine.

Optimization of this process hinges on several factors, including the choice of reducing agent, catalyst, solvent, and reaction conditions. Common reducing agents range from metal hydrides like sodium borohydride (NaBH₄) and the more selective sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation (H₂ gas). researchgate.netkanto.co.jp Catalytic methods are often preferred from a green chemistry perspective due to higher atom economy.

Route 2: Reduction of 4-(Ethylthio)benzonitrile

An alternative pathway to this compound is the reduction of the nitrile group of 4-(ethylthio)benzonitrile. This method is also a staple in organic synthesis for preparing primary amines.

The reduction can be accomplished using various reagents and catalysts:

Catalytic Hydrogenation: This is a common industrial method, often employing catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Rhodium on Alumina (Rh/Al₂O₃) under a hydrogen atmosphere. The optimization of temperature, pressure, and catalyst loading is crucial for achieving high yields and preventing the formation of secondary amine byproducts.

Chemical Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for nitrile reduction on a laboratory scale. However, the stoichiometric nature and handling requirements of such reagents make them less suitable for large-scale, green production.

The choice between these two principal routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both methods offer viable pathways to the target compound, with optimization being key to their successful implementation.

Green Chemistry Principles in this compound Synthesis

The application of the Twelve Principles of Green Chemistry is essential for developing sustainable synthetic routes to this compound. rsc.org These principles guide chemists in designing processes that minimize waste, reduce energy consumption, use renewable feedstocks, and avoid hazardous substances.

Key principles applicable to this synthesis include:

Prevention: Designing syntheses to prevent waste generation is preferable to treating waste after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reductive amination and catalytic nitrile hydrogenation are inherently more atom-economical than methods using stoichiometric reducing agents. rsc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. nih.gov

Catalyst Development for Sustainable Synthesis

The development of efficient and sustainable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalyst development focuses on improving activity, selectivity, and environmental compatibility.

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Raney Nickel, is advantageous for sustainable synthesis. acs.org These catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which reduces both cost and metal waste.

Non-Noble Metal Catalysts: While precious metals like palladium, rhodium, and iridium are highly effective, their high cost and limited availability are significant drawbacks. Research is increasingly focused on developing catalysts based on more abundant and less toxic earth-abundant metals like iron, copper, and nickel. acs.orgresearchgate.net These catalysts offer the potential for more economical and sustainable processes.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative. nih.gov Transaminases, for example, can convert ketones to chiral amines with high enantioselectivity under mild aqueous conditions. While not directly applicable to the described routes from an aldehyde or nitrile, the development of enzyme cascades for the de novo synthesis of benzylamines from renewable feedstocks represents a frontier in green synthesis. nih.gov

Solvent Selection and Reaction Medium Considerations

Solvent choice has a profound impact on the environmental footprint of a chemical process, as solvents often constitute the largest volume of material used. researchgate.net Green chemistry principles advocate for the minimization or replacement of hazardous solvents with safer alternatives.

Benign Solvents: Traditional solvents like chlorinated hydrocarbons are being replaced by more benign options such as alcohols (methanol, ethanol), esters (ethyl acetate), or even water. nih.gov For instance, some reductive amination reactions can be performed effectively in alcoholic solvents or aqueous media. google.com

Solvent-Free and Aqueous Reactions: Conducting reactions in water or under solvent-free conditions represents a significant step towards sustainability. rsc.org Water is non-toxic, non-flammable, and inexpensive. Solvent-free reactions, where one of the reagents may act as the solvent, can drastically reduce waste.

Innovative Solvent Systems: Emerging solvent technologies like deep eutectic solvents (DESs) and ionic liquids (ILs) are being explored as green reaction media. mdpi.comrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be derived from renewable resources. mdpi.com Their unique properties can enhance reaction rates and facilitate product separation.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (4-(Ethylthio)phenyl)methanamine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to confirm the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely produce a singlet at approximately δ 3.8 ppm. The ethyl group protons would present as a quartet around δ 2.9 ppm for the methylene (B1212753) group (-SCH₂-) and a triplet around δ 1.3 ppm for the methyl group (-CH₃), with the splitting pattern arising from coupling with the adjacent protons. The amine protons (-NH₂) are expected to show a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The carbon of the methyl group of the ethyl substituent is expected at approximately δ 15 ppm, while the methylene carbon of the ethyl group would likely appear around δ 28 ppm. The benzylic carbon of the methanamine group is anticipated around δ 46 ppm. The aromatic carbons would give rise to four distinct signals in the region of δ 125-140 ppm. The carbon atom attached to the sulfur (C-S) is expected to be around δ 136 ppm, and the carbon atom bearing the aminomethyl group would be in a similar region. The other two aromatic carbons would appear at distinct chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
Ethyl -CH₃~1.3 (triplet)~15
Ethyl -SCH₂-~2.9 (quartet)~28
Benzyl (B1604629) -CH₂NH₂~3.8 (singlet)~46
Aromatic C-H~7.2-7.4 (two doublets)~128-130
Aromatic C-S-~136
Aromatic C-CH₂NH₂-~138

Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. A cross-peak would be observed between the signals of the ethyl group's methylene and methyl protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for instance, linking the proton signal at ~1.3 ppm to the carbon signal at ~15 ppm.

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass of the molecular ion can be calculated and compared with the experimentally measured value to confirm the chemical formula, C₉H₁₃NS.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of the ethyl group, the aminomethyl group, and cleavage of the thioether bond, leading to specific fragment ions that can be used to piece together the molecular structure.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[M-CH₂CH₃]⁺C₇H₈NS⁺138
[M-CH₂NH₂]⁺C₈H₉S⁺137
[M-SCH₂CH₃]⁺C₇H₈N⁺106

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the benzylamine (B48309) moiety would likely be found in the 1000-1200 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Raman spectroscopy, being complementary to IR spectroscopy, would also be useful for characterizing this compound. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C-S bond, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and thioether moieties.

The primary amine (-NH₂) group is anticipated to show two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines typically display two bands: an asymmetric stretching vibration and a symmetric stretching vibration. orgchemboulder.com For instance, benzylamine, a structurally related compound, exhibits N-H stretching bands around 3372 and 3303 cm⁻¹. researchgate.net Therefore, similar absorptions are expected for this compound. Additionally, the N-H bending vibration of the primary amine is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The aromatic nature of the compound will be evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and characteristic C=C stretching vibrations within the aromatic ring, which are expected in the 1600-1450 cm⁻¹ range. askthenerd.com Aromatic compounds often show a series of absorptions in this region due to the complex vibrations of the entire ring system. askthenerd.com

The presence of the ethylthio (-S-CH₂CH₃) group can be identified by C-S stretching vibrations, which are generally weak and appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The identification of these bands can sometimes be challenging due to their low intensity and the presence of other absorptions in this region. Studies on thioanisole and its derivatives show that substitutions on the benzene ring can influence the vibrational modes, leading to shifts in frequency and changes in intensity of the spectral bands. ustc.edu.cnustc.edu.cn

Functional Group Expected IR Absorption Range (cm⁻¹) Vibrational Mode
Primary Amine (-NH₂)3400-3250 (two bands)N-H Asymmetric & Symmetric Stretching
1650-1580N-H Bending
Aromatic Ring3100-3000C-H Stretching
1600-1450C=C Stretching
Thioether (-S-CH₂CH₃)800-600C-S Stretching
Alkyl (-CH₂CH₃)2960-2850C-H Stretching

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can offer valuable insights into the skeletal vibrations of the molecule.

The C-S bond of the thioether linkage is expected to produce a distinct Raman signal. In aromatic thiols and disulfides, the C-S stretching mode is typically observed in the Raman spectra. acs.org Similarly, the S-S stretch in disulfides gives a strong Raman band, highlighting the utility of this technique for sulfur-containing compounds. acs.org The ethyl group attached to the sulfur atom will also have characteristic C-H stretching and bending vibrations.

The aromatic ring will exhibit strong Raman bands corresponding to the ring breathing modes, which are often more prominent in Raman than in IR spectra. nih.gov The substitution pattern on the benzene ring can also be investigated using Raman spectroscopy, as the positions and intensities of the ring vibrations are sensitive to the nature and position of the substituents.

Functional Group/Bond Expected Raman Shift Range (cm⁻¹) Vibrational Mode
Thioether (C-S)700-600C-S Stretching
Aromatic Ring1600-1570, ~1000C=C Stretching, Ring Breathing
Primary Amine (N-H)3400-3250N-H Stretching
Alkyl (C-H)2960-2850C-H Stretching

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method would provide unequivocal structural proof for this compound, including bond lengths, bond angles, and intermolecular interactions.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal structure would reveal the conformation of the ethylthio and methanamine substituents relative to the phenyl ring. It is expected that the crystal packing will be influenced by hydrogen bonding interactions involving the primary amine group. The N-H protons of the amine can act as hydrogen bond donors, while the nitrogen atom and potentially the sulfur atom can act as hydrogen bond acceptors. In the crystal structures of benzylammonium salts, hydrogen bonds between the ammonium (B1175870) and counter-ion groups play a crucial role in the crystal packing, often leading to the formation of hydrophilic channels or layers. nih.gov The aromatic rings are likely to engage in π-π stacking or C-H···π interactions, which would also contribute to the stability of the crystal lattice. nih.gov The crystal structure of substituted benzylamine derivatives has been shown to be influenced by such weak interactions.

Structural Parameter Information Provided by X-ray Crystallography
Connectivity Confirms the atomic connections and the overall molecular structure.
Bond Lengths & Angles Provides precise measurements of all bond lengths and angles.
Conformation Determines the spatial arrangement of the ethylthio and methanamine groups.
Intermolecular Interactions Reveals hydrogen bonding, π-π stacking, and other non-covalent interactions.
Crystal Packing Elucidates the arrangement of molecules in the unit cell.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are particularly well-suited for the analysis of this compound.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like this compound.

For the GC separation, a non-polar or moderately polar capillary column, such as one with a phenyl-substituted stationary phase, would be suitable. The oven temperature program would need to be optimized to ensure good resolution from any impurities.

The mass spectrometer would provide information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of the compound's structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine, leading to the loss of a hydrogen atom or the ethylthio-phenyl group.

Benzylic cleavage: Cleavage of the bond between the methylene group and the phenyl ring, resulting in a tropylium ion or a substituted tropylium ion, which is a common fragmentation pathway for benzyl derivatives. nih.gov

Cleavage of the thioether bond: Fragmentation at the C-S or S-C₂H₅ bonds.

Expected Fragment Ion (m/z) Likely Structure/Origin
M⁺Molecular Ion
M-1Loss of a hydrogen atom from the amine
M-29Loss of an ethyl group (-CH₂CH₃)
M-61Loss of the ethylthio group (-SCH₂CH₃)
[C₇H₇]⁺ (91)Tropylium ion (if benzylic cleavage occurs)
[CH₂NH₂]⁺ (30)From cleavage of the bond to the aromatic ring

It is important to note that sulfur-containing compounds can sometimes present challenges in GC analysis, and the use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), in conjunction with MS could provide enhanced selectivity and sensitivity. acs.orgnih.gov

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

A C18 or C8 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). phenomenex.comalwsci.com The pH of the mobile phase is a critical parameter for the analysis of amines, as it affects their ionization state and, consequently, their retention time. phenomenex.com Since this compound is a basic compound, using a slightly acidic or neutral mobile phase would likely result in good peak shape and retention. A buffer, such as ammonium acetate or phosphate, may be necessary to maintain a stable pH. thermofisher.cn

Detection can be achieved using a UV detector, as the phenyl ring will absorb UV light. The selection of the detection wavelength should be based on the UV spectrum of the compound to maximize sensitivity. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The method would need to be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.gov

HPLC Parameter Typical Conditions for Aromatic Amine Analysis
Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 or C8
Mobile Phase Acetonitrile/Water or Methanol/Water mixture, with buffer (e.g., ammonium acetate)
pH Slightly acidic to neutral
Detection UV-Vis (e.g., at 254 nm)

Reactivity and Mechanistic Studies of 4 Ethylthio Phenyl Methanamine

Amine Group Reactivity

The primary amine group in (4-(Ethylthio)phenyl)methanamine is a key center of reactivity, functioning as a potent nucleophile and a weak base. Its reactivity is influenced by the electron-donating nature of the ethylthio group at the para position of the phenyl ring, which can modulate the electron density on the nitrogen atom.

Nucleophilic Acyl Substitution Reactions

Primary amines like this compound readily participate in nucleophilic acyl substitution reactions with a variety of acylating agents, such as acyl chlorides, acid anhydrides, and esters, to form corresponding amides. The lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent.

This reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., chloride, carboxylate, or alkoxide) to yield the stable amide product. The reaction with a generic acyl chloride is depicted below:

R-COCl + H₂N-CH₂-C₆H₄-S-CH₂CH₃ → R-CO-NH-CH₂-C₆H₄-S-CH₂CH₃ + HCl

While specific studies on this compound are limited, research on analogous primary amines, such as phenylamine, demonstrates vigorous reactions with acyl chlorides, even at cold temperatures, to produce N-substituted amides. chemicalbook.com The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Acylating AgentProduct TypeGeneral Conditions
Acyl ChlorideN-ArylacetamideAprotic solvent, often with a non-nucleophilic base
Acid AnhydrideN-ArylacetamideCan require heating
EsterN-ArylacetamideOften requires a catalyst and/or heat

Imine and Enamine Formation Pathways

This compound, as a primary amine, is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.

The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine.

It is important to distinguish this from enamine formation, which occurs when a secondary amine reacts with an aldehyde or ketone containing an α-hydrogen. nih.govorganic-chemistry.org Since this compound is a primary amine, imine formation is the expected pathway.

Urea (B33335) and Thiourea (B124793) Synthesis

The nucleophilic nature of the amine group in this compound allows for its conversion to urea and thiourea derivatives. The reaction with isocyanates provides a direct route to N,N'-disubstituted ureas. The amine's lone pair attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea. commonorganicchemistry.com

R-N=C=O + H₂N-CH₂-C₆H₄-S-CH₂CH₃ → R-NH-CO-NH-CH₂-C₆H₄-S-CH₂CH₃

Similarly, reaction with isothiocyanates affords the corresponding thiourea derivatives. commonorganicchemistry.com These reactions are generally efficient and proceed under mild conditions.

ReagentProduct Type
IsocyanateN,N'-Disubstituted Urea
IsothiocyanateN,N'-Disubstituted Thiourea

Quaternization Reactions of the Amine Nitrogen

The nitrogen atom in this compound can undergo alkylation reactions with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the nucleophilic attack of the amine on the alkyl halide.

Successive alkylations lead to the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. The reactivity in these SN2 reactions depends on the nature of the alkyl halide and the reaction conditions.

Ethylthio Moiety Transformations

The ethylthio group (-S-CH₂CH₃) presents another site of reactivity within the molecule, primarily involving oxidation of the sulfur atom.

Oxidation Pathways of the Thioether Group

The sulfur atom in the ethylthio group of this compound can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation can be achieved using various oxidizing agents.

The first oxidation step converts the thioether to a sulfoxide. This reaction is often selective, and common reagents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide yields the corresponding sulfone. More potent oxidizing agents or harsher reaction conditions are typically required for this second oxidation step. The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule.

Oxidation ProductGeneral Oxidizing Agents
SulfoxideHydrogen peroxide, m-CPBA, Sodium periodate
SulfonePotassium permanganate, excess m-CPBA, peroxy acids

It has been noted in studies of other aryl thioethers that the electronic nature of the substituents on the aromatic ring can influence the rate of oxidation. mdpi.com The presence of the aminomethyl group on the phenyl ring in this compound may affect the susceptibility of the thioether to oxidation.

Reactivity of the Thioether in Substitution or Elimination Reactions

The thioether group (-S-) in this compound is a key site of reactivity. Unlike their oxygen-containing counterparts (ethers), thioethers exhibit enhanced nucleophilicity due to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.comyoutube.com This property makes the sulfur atom a potent nucleophile, capable of participating in various substitution reactions.

The sulfur atom's lone pair of electrons can attack electrophiles, such as alkyl halides, in SN2 reactions to form sulfonium (B1226848) salts. youtube.com For instance, the reaction with methyl iodide would yield a tertiary sulfonium iodide. The thioether can also undergo intramolecular SN2 reactions if a suitable leaving group is present elsewhere in the molecule, forming cyclic sulfonium ions. youtube.com

Thioethers are generally poor substrates for elimination reactions unless the sulfur is converted into a better leaving group, for example, through oxidation to a sulfoxide or sulfone. However, substitution reactions at the α-carbon of the ethyl group are possible. Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and weak bases, favoring SN2 reactions over E2 eliminations when reacting with alkyl halides. masterorganicchemistry.com While the thioether in this compound is not a thiolate, its sulfur atom retains significant nucleophilic character. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with its reactivity and selectivity being profoundly influenced by the attached ethylthio and aminomethyl groups.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. total-synthesis.com In this process, an electrophile attacks the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. total-synthesis.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The rate and position of the substitution are dictated by the electronic properties of the substituents already on the ring. total-synthesis.com

Nucleophilic Aromatic Substitution (SNAr) is less common for simple benzene rings, which are inherently electron-rich and thus repel nucleophiles. wikipedia.orgmasterorganicchemistry.com However, SNAr can occur if the aromatic ring is substituted with powerful electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orglibretexts.orglibretexts.org For SNAr to proceed, a good leaving group, such as a halide, must also be present on the ring. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism. libretexts.org In the context of this compound itself, which lacks strong electron-withdrawing groups and a suitable leaving group, SNAr reactions are generally unfavorable. scranton.edu

Regioselectivity and Electronic Effects in Ring Functionalization

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of this compound is controlled by the directing effects of the two substituents: the ethylthio group (-SEt) and the aminomethyl group (-CH₂NH₂).

Ethylthio Group (-SEt): The sulfur atom has lone pairs of electrons that it can donate to the aromatic ring through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions. Consequently, the ethylthio group is an activating group and an ortho, para-director for electrophilic aromatic substitution. It makes the ring more reactive towards electrophiles than benzene itself and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is also generally considered an activating, ortho, para-directing group. The amino group can donate electron density to the ring system. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic amino group will be protonated to form an ammonium salt (-CH₂NH₃⁺). libretexts.org This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

Therefore, the regioselectivity of EAS on this compound is highly dependent on the reaction conditions. In neutral or basic conditions, the combined ortho, para-directing influence of both the -SEt and -CH₂NH₂ groups would be expected. Since the para position is already occupied by the aminomethyl group relative to the thioether, electrophilic attack would be directed to the positions ortho to the ethylthio group (positions 2 and 6). In strongly acidic conditions, the deactivating, meta-directing -CH₂NH₃⁺ group would direct incoming electrophiles to the position meta to it (position 3 and 5), which is also ortho to the activating -SEt group. The final product distribution would arise from the interplay of these competing electronic effects.

For nucleophilic aromatic substitution, electron-withdrawing groups are required to stabilize the carbanionic Meisenheimer complex. libretexts.org These groups are most effective when positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org Since this compound contains electron-donating groups, it is not pre-disposed to SNAr reactions.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the reaction rates, mechanisms, and energetic favorability of the chemical transformations involving this compound.

Determination of Reaction Rates and Activation Parameters

The rate of a chemical reaction is determined experimentally by monitoring the change in concentration of a reactant or product over time. For a hypothetical electrophilic nitration of this compound, the reaction rate can be expressed by a rate law, often in the form: Rate = k[this compound]x[Electrophile]y, where k is the rate constant and x and y are the reaction orders.

By measuring the reaction rate at different temperatures, the activation parameters for the reaction can be determined using the Arrhenius equation. These parameters include the activation energy (Ea), which is the minimum energy required for the reaction to occur, and the pre-exponential factor (A), which relates to the frequency of effective collisions.

Further analysis using the Eyring equation allows for the calculation of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). ΔH‡ reflects the energy difference between the reactants and the transition state, while ΔS‡ provides information about the degree of order in the transition state compared to the reactants.

Table 1: Hypothetical Activation Parameters for Electrophilic Bromination

Temperature (K) Rate Constant, k (M⁻¹s⁻¹) Activation Energy, Eₐ (kJ/mol) Enthalpy of Activation, ΔH‡ (kJ/mol) Entropy of Activation, ΔS‡ (J/mol·K)
298 0.015 55 52.5 -85
308 0.038 55 52.4 -85

Equilibrium Studies of Chemical Transformations

Equilibrium studies focus on reversible chemical reactions and quantify the extent to which a reaction proceeds to completion. The position of equilibrium is described by the equilibrium constant (Keq), which is the ratio of product concentrations to reactant concentrations at equilibrium.

A Keq value greater than 1 indicates that the formation of products is favored, while a value less than 1 indicates that the reactants are favored. The equilibrium constant is directly related to the standard Gibbs free energy change (ΔG°) for the reaction by the equation: ΔG° = -RTln(Keq). A negative ΔG° corresponds to a spontaneous, product-favored reaction (Keq > 1), while a positive ΔG° indicates a non-spontaneous, reactant-favored reaction (Keq < 1).

For instance, the formation of a sulfonium salt from the reaction of this compound with an alkyl halide is a reversible process. Equilibrium studies would involve measuring the concentrations of all species at equilibrium to determine Keq and subsequently calculate ΔG°.

The following table presents hypothetical thermodynamic data for a reversible reaction involving this compound.

Table 2: Hypothetical Equilibrium Data for a Reversible Transformation at 298 K

Reaction Kₑ Standard Gibbs Free Energy, ΔG° (kJ/mol)
Sulfonium Salt Formation 150 -12.4

Derivatization Strategies and Applications in Advanced Organic Synthesis

Synthesis of Secondary and Tertiary Amine Derivatives

The primary amine functionality of (4-(Ethylthio)phenyl)methanamine is a key site for derivatization, allowing for the straightforward synthesis of secondary and tertiary amines. These derivatives are often pursued to modify the compound's steric and electronic properties for various applications.

One of the most common and efficient methods for this transformation is reductive amination (also known as reductive alkylation). wikipedia.orgorganic-chemistry.org This one-pot reaction involves the condensation of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine. wikipedia.orgmasterorganicchemistry.com The imine is then reduced in situ to the corresponding secondary or tertiary amine without being isolated. wikipedia.org This method is widely favored in green chemistry due to its efficiency and mild conditions. wikipedia.org

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reagents include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile and common reducing agent. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : Known for its ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A mild and selective reagent suitable for a wide range of aldehydes and ketones, tolerating many sensitive functional groups. organic-chemistry.org

The synthesis can be performed sequentially. A primary amine can be converted to a secondary amine, which can then undergo a second reductive amination to yield a tertiary amine. masterorganicchemistry.com

An alternative to reductive amination is direct N-alkylation using alkyl halides. While effective, this method can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. masterorganicchemistry.comresearchgate.net However, specific reaction conditions and reagents can promote selective mono-alkylation. For instance, cesium hydroxide (B78521) has been shown to selectively facilitate the N-monoalkylation of primary amines. organic-chemistry.org Similarly, specialized catalytic systems, such as those based on ruthenium or iridium, can be used for controlled N-methylation or N-alkylation. organic-chemistry.org

Below is a table illustrating the synthesis of secondary and tertiary amines from this compound using these methods.

Table 1: Synthesis of Amine Derivatives from this compound

Starting Amine Reagent(s) Method Product Type Example Product Name
This compound Acetaldehyde, then NaBH₃CN Reductive Amination Secondary Amine N-Ethyl-(4-(ethylthio)phenyl)methanamine
This compound Acetone, then NaBH(OAc)₃ Reductive Amination Secondary Amine N-Isopropyl-(4-(ethylthio)phenyl)methanamine
This compound 2 eq. Formaldehyde, NaBH₃CN Reductive Amination Tertiary Amine N,N-Dimethyl-(4-(ethylthio)phenyl)methanamine
This compound Methyl Iodide, CsOH N-Alkylation Secondary Amine N-Methyl-(4-(ethylthio)phenyl)methanamine

Formation of Macrocyclic and Supramolecular Structures Incorporating this compound Scaffolds

The bifunctional nature of this compound makes it a potential candidate for the synthesis of macrocyclic compounds. Macrocycles are large ring structures that have garnered significant interest in medicinal chemistry due to their unique properties. nih.govnih.gov Their conformationally pre-organized structures can lead to high binding affinity and selectivity for biological targets, and they often possess favorable pharmacokinetic properties compared to their linear counterparts. nih.gov

While specific macrocycles containing the this compound unit are not extensively documented in the literature, its structure lends itself to established macrocyclization strategies. For example, the amine group can readily react with dicarboxylic acids or diacyl chlorides to form a linear polyamide precursor. A subsequent ring-closing reaction, potentially involving the phenyl ring or a functional group installed upon it, could yield the final macrocycle. Syntheses of macrocycles containing pyridine (B92270) and poly-ether or amine subunits have been demonstrated using similar building-block approaches. doi.org

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, well-defined structures. nih.gov this compound possesses functional groups capable of participating in such interactions:

Hydrogen Bonding : The primary amine can act as both a hydrogen bond donor and acceptor.

π-Interactions : The phenyl ring can engage in π-π stacking or C-H···π interactions.

Coordination : The sulfur atom of the ethylthio group and the nitrogen of the amine group are potential ligands for metal coordination, enabling the formation of metallo-supramolecular assemblies.

By designing complementary molecules, the this compound unit could be directed to self-assemble into complex two- or three-dimensional supramolecular networks. nih.gov

Role as a Chiral Auxiliary Precursor

This compound is an achiral molecule. For it to be involved in asymmetric synthesis as a chiral auxiliary, a stereocenter must be introduced. This could be achieved, for example, by substituting one of the hydrogen atoms on the methylene (B1212753) bridge (the benzylic carbon), creating a chiral derivative such as (R)- or (S)-1-(4-(ethylthio)phenyl)methanamine.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with high diastereoselectivity. researchgate.net After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net

Should a chiral derivative of this compound be prepared and resolved into its constituent enantiomers, it could serve as a precursor to a new chiral auxiliary. The process of separating enantiomers is known as chiral resolution. google.comnih.gov A common method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. nih.gov After separation, the pure enantiomers of the amine can be recovered by removing the resolving agent. Chiral HPLC is another powerful technique for both analytical and preparative-scale separation of enantiomers. nih.govnih.gov

For example, derivatives of (-)-8-phenylmenthol (B56881) have been successfully used as effective chiral auxiliaries in various asymmetric reactions, including additions to N-acyliminium ions. researchgate.netnih.gov Similarly, a resolved, enantiopure derivative of this compound could potentially be developed into a novel auxiliary for stereocontrolled synthesis.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are powerful tools for rapidly building molecular complexity. nih.govnih.gov As a primary amine, this compound is an ideal component for several important MCRs, most notably the Ugi four-component reaction (U-4CR).

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of diverse libraries of peptidomimetic compounds. organic-chemistry.org It involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgmdpi.com In this reaction, this compound serves as the amine component. The reaction typically proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate to yield the final product. mdpi.comnih.gov

Another well-known MCR is the Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org While the classic Passerini three-component reaction does not directly utilize an amine, the Ugi reaction can be seen as an extension of it, highlighting the central role of amines in isocyanide-based MCRs. nih.gov

The integration of this compound into the Ugi reaction provides a straightforward route to complex amide derivatives, as illustrated in the table below.

Table 2: this compound in the Ugi Four-Component Reaction

Amine Component Aldehyde Carboxylic Acid Isocyanide Product Class
This compound Benzaldehyde Acetic Acid tert-Butyl isocyanide α-Aminoacyl Amide
This compound Isobutyraldehyde Propionic Acid Cyclohexyl isocyanide α-Aminoacyl Amide

Building Block in the Synthesis of Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule that can be incorporated into a larger, more complex structure. This compound is an excellent example of a bifunctional building block. Its two distinct reactive sites—the nucleophilic primary amine and the phenyl ring bearing an ethylthio group—allow for orthogonal or sequential chemical modifications.

The amine group serves as a handle for a multitude of transformations, including:

Amide bond formation with carboxylic acids or acyl chlorides.

Sulfonamide formation with sulfonyl chlorides.

Urea (B33335) or thiourea (B124793) formation with isocyanates or isothiocyanates. researchgate.net

Alkylation via reductive amination or reaction with alkyl halides. organic-chemistry.org

The ethylthio-substituted phenyl ring offers further opportunities for elaboration:

Oxidation : The thioether can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties and steric profile of the molecule and can introduce new hydrogen bonding capabilities.

Electrophilic Aromatic Substitution : The ring can undergo reactions such as nitration or halogenation, introducing new functional groups that can be used in subsequent transformations.

Cross-Coupling Reactions : If a halogen is introduced onto the phenyl ring, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of other molecular fragments.

This versatility makes this compound a valuable starting material for synthesizing complex molecules, including potential active pharmaceutical ingredients. For example, many bioactive molecules and drug candidates contain substituted benzylamine (B48309) or piperidine (B6355638) moieties derived from such building blocks. google.comgoogle.com

Modular Synthesis Approaches Utilizing this compound

Modular synthesis is a strategy that involves the systematic and sequential assembly of complex molecules from simpler, interchangeable "modules" or building blocks. nih.gov This approach is highly valued in medicinal chemistry for its ability to generate libraries of related compounds for structure-activity relationship (SAR) studies.

This compound is well-suited to serve as a central scaffold in a modular synthesis approach. The amine functionality provides a reliable connection point for the first module, often through robust and high-yielding reactions like amidation or reductive amination. The phenyl ring then serves as a platform for introducing a second point of diversity. For instance, a synthetic sequence could involve:

Module 1 Attachment : Reacting this compound with a library of carboxylic acids to generate a set of amides.

Scaffold Functionalization : Halogenating the phenyl ring of the resulting amides.

Module 2 Attachment : Using the newly installed halogen as a handle for a Suzuki cross-coupling reaction with a library of boronic acids.

This three-step sequence allows for the combination of two different sets of building blocks onto the this compound core, rapidly generating a large and diverse library of complex molecules. The ability to systematically vary the structure at two distinct points makes this building block a powerful tool for exploring chemical space and optimizing molecular properties.

Computational Chemistry and Theoretical Studies of 4 Ethylthio Phenyl Methanamine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. These methods determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. A DFT study of (4-(Ethylthio)phenyl)methanamine would involve optimizing the molecule's structure to find the lowest energy arrangement of its atoms. This calculation would yield precise bond lengths, bond angles, and dihedral angles. Different functionals and basis sets, such as B3LYP/6-311++G(d,p), would be employed to ensure the accuracy of the results. The optimized geometry is the first step in predicting other properties like vibrational frequencies and electronic transitions.

Ab Initio Calculations for Molecular Orbital Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would be used for a detailed analysis of the molecular orbitals of this compound. This analysis would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and their distribution across the molecule are crucial for understanding its reactivity, electronic transitions, and potential as an electron donor or acceptor. These calculations would map out the electron density of these frontier orbitals, highlighting the reactive sites of the molecule.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the ethylthio and aminomethyl groups in this compound, can exist in multiple conformations. A conformational analysis would explore the potential energy surface of the molecule by systematically rotating these bonds. This would identify the different stable conformers (local minima on the energy landscape) and the transition states that connect them. The results would reveal the preferred three-dimensional structure of the molecule and the energy barriers to conformational change. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for this purpose. The calculated chemical shifts would be compared to experimental data to confirm the molecular structure. These calculations provide a theoretical basis for assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule.

Vibrational Frequency Predictions for IR and Raman Assignments

Vibrational frequency calculations are used to predict the Infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These theoretical frequencies, often scaled to correct for approximations in the computational methods, are then compared with experimental IR and Raman spectra. This comparison allows for the detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretches, N-H bends, and C-S stretches within the this compound molecule.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state theory is a cornerstone of computational chemistry for investigating reaction mechanisms. By calculating the high-energy transition state structures that connect reactants and products, chemists can predict reaction pathways, determine rate-limiting steps, and understand the feasibility of chemical transformations under various conditions. While specific transition state calculations for reactions involving this compound are not extensively documented in public literature, we can infer its likely reactivity from studies on analogous substituted benzylamines.

Theoretical investigations, often employing Density Functional Theory (DFT), have been successfully used to unravel complex reaction mechanisms. For instance, studies on the iridium-catalyzed ortho C–H alkenylation of benzylamines have shown that the reaction proceeds through several key steps: N-deprotonation, C–H activation, insertion of an alkene, N-protonation, and β-H elimination. amazonaws.com The rate-determining step in such a reaction is typically the migratory insertion of the alkene, which possesses the highest energy barrier in the catalytic cycle. amazonaws.com

In a similar vein, the palladium-catalyzed acetoxylation of benzylamines has been elucidated using DFT calculations. acs.org These studies compute the Gibbs free energy profiles for the proposed reaction pathways, identifying the most energetically favorable route. acs.org For example, the reductive elimination step is often critical and its energy barrier can be significantly influenced by the electronic nature of the substituents on the phenyl ring.

To illustrate the nature of data obtained from such calculations, the following table presents hypothetical activation energies for key steps in a representative benzylamine (B48309) functionalization reaction, based on values reported for similar systems.

Table 1: Representative Energy Barriers for a Catalyzed Benzylamine Functionalization Reaction

Reaction Step Catalyst System Computational Method Calculated Gibbs Free Energy of Activation (kcal/mol)
C-H Activation Iridium-based DFT/B3LYP 15.2
Alkene Insertion Iridium-based DFT/B3LYP 24.5 (Rate-determining)

This table is illustrative and compiled from representative data for benzylamine reactions to demonstrate the type of information gained from transition state calculations.

For this compound, the electron-donating nature of the ethylthio group at the para position would be expected to influence the electronic properties of the aromatic ring and the benzylic position, thereby affecting the energy barriers of these fundamental reaction steps. Transition state calculations would be invaluable in quantifying these effects and guiding the design of synthetic routes.

Molecular Docking and Interaction Studies (focus on non-biological/theoretical material interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug discovery to model interactions with biological macromolecules, it is also a powerful tool for understanding the interaction of molecules with non-biological and theoretical materials, such as polymers, surfaces, and porous frameworks.

In the context of this compound, the sulfur atom in the ethylthio group presents an interesting feature for interactions with various materials. Sulfur-containing organic compounds are known to exhibit strong interactions with metal surfaces and can act as ligands in coordination chemistry.

A pertinent example of such non-biological interaction studies is the computational investigation of the adsorption of organosulfur compounds onto metal-organic frameworks (MOFs). acs.org MOFs are crystalline materials with well-defined pores that can be tailored for specific applications like gas storage and separation. Computational studies combining experimental data with DFT calculations have been used to understand the adsorption of thiophenic compounds, which are structurally related to the phenylthio- moiety of this compound, onto various MOFs.

These studies reveal that the strength of the interaction, and thus the adsorption capacity, is highly dependent on the nature of the metal centers and the structure of the MOF. For example, the binding energy of dibenzothiophene, a representative organosulfur compound, has been calculated for several MOFs, demonstrating the preferential binding to certain frameworks.

Table 2: Calculated Binding Energies of Dibenzothiophene on Different MOF Surfaces

Metal-Organic Framework (MOF) Metal Center Computational Method Calculated Binding Energy (kJ/mol)
Cu-BTC Copper DFT -85.3
MIL-101(Cr) Chromium DFT -78.2

Data sourced from a study on the adsorption of organosulfur compounds on MOFs. acs.org

These findings suggest that the sulfur atom of this compound could facilitate its adsorption onto materials with accessible metal sites, such as certain MOFs or metal nanoparticles. The amine group could also contribute to the binding through hydrogen bonding or coordination. Molecular docking simulations would be essential to predict the precise binding modes and energies of this compound within the pores of such theoretical materials, guiding the design of novel functional materials for applications like selective capture or catalysis.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. A key application of MD is conformational sampling, which explores the different spatial arrangements (conformers) a molecule can adopt and the energetic landscape that governs their interconversion.

For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformers can have distinct properties and reactivity. The primary sources of flexibility in this molecule are the rotation around the C(phenyl)-S bond, the S-C(ethyl) bond, and the C(phenyl)-C(methanamine) bond.

Table 3: Theoretical Conformational Data for a Phenyl Thioether Analogue

Dihedral Angle Description Computational Method Calculated Energy Barrier (kcal/mol) Stable Conformer Angle (degrees)
C-C-S-C Rotation of the ethyl group relative to the phenyl ring DFT/B3LYP/6-31G(d) ~3.2 ~90

This table is illustrative, based on data for analogous phenyl thioethers to represent the conformational characteristics of the ethylthio group.

Molecular dynamics simulations of this compound would allow for a comprehensive exploration of its conformational space. By simulating the molecule's trajectory over time, one could determine the relative populations of different conformers, the pathways of their interconversion, and how the conformational landscape is influenced by factors such as solvent and temperature. This information is vital for a complete understanding of the molecule's behavior in different chemical environments.

Applications in Catalysis and Ligand Design

Coordination Chemistry of (4-(Ethylthio)phenyl)methanamine as a Ligand

The coordination chemistry of this compound is dictated by the presence of two potential donor sites: the nitrogen atom of the primary amine and the sulfur atom of the ethylthio group. This allows the molecule to act as a monodentate or a bidentate ligand.

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal precursor, typically a metal salt or a metal complex with labile ligands. The solvent system and reaction conditions, such as temperature and stoichiometry, play a crucial role in determining the final structure of the complex.

While specific complexes of this compound are not extensively documented in publicly available literature, the principles of coordination chemistry allow for the prediction of their formation with various transition metals. For instance, reaction with metal halides (e.g., MCl₂, M = Co, Ni, Cu) in an alcoholic medium could lead to the formation of complexes of the type [ML₂X₂]. researchgate.net In such complexes, the ligand could coordinate in a monodentate fashion through the more basic amino group or as a bidentate chelating ligand.

The synthesis of transition metal complexes often involves the reaction of a metal compound with a ligand in the presence of a reducing agent, such as specially activated magnesium, particularly for the formation of low-valent metal complexes. google.com

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Centers
MonodentateN (amine)Late transition metals (e.g., Pd, Pt)
MonodentateS (thioether)Soft transition metals (e.g., Ag, Hg)
Bidentate (Chelating)N, SMid to late transition metals (e.g., Ni, Cu, Rh)
Bidentate (Bridging)N and S bridging two metal centersFormation of polynuclear complexes

The thioether functionality, being a soft donor according to Pearson's HSAB principle, shows a strong affinity for soft metal ions like Hg(II), Ag(I), and Cu(I). mdpi.com In contrast, the primary amine is a harder donor and would be expected to coordinate readily to a wider range of transition metals. The chelate effect, where a bidentate ligand forms a more stable complex than two monodentate ligands, would favor the N,S-chelation of this compound to a single metal center.

When this compound acts as a bidentate ligand, it forms a five-membered chelate ring with the metal center. This ring can adopt different conformations, leading to stereoisomerism in the resulting metal complex, particularly in octahedral or square planar geometries. The stereochemistry of the complex will be influenced by the coordination geometry of the metal and the steric bulk of the ethyl group on the sulfur atom and the phenyl ring.

For square planar complexes, cis and trans isomers are possible if two this compound ligands are coordinated to the metal center. In octahedral complexes, facial (fac) and meridional (mer) isomers can be formed with three ligands. The specific isomer obtained can be influenced by the reaction conditions and the nature of the other ligands present in the coordination sphere.

Organocatalytic Applications of this compound Derivatives

The primary amine group in this compound provides a key functional handle for its application in organocatalysis. Primary amines are known to participate in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. libretexts.org

Derivatives of this compound could be designed to act as organocatalysts. For example, the amine could be used to form a chiral secondary amine by reaction with a suitable chiral auxiliary. This modified catalyst could then be employed in reactions such as asymmetric aldol (B89426) or Michael additions. libretexts.org

While there is no direct literature on the use of this compound derivatives as organocatalysts, the fundamental principles of organocatalysis suggest their potential. For instance, chiral phosphoric acids have been successfully used to catalyze asymmetric [2+4] cycloadditions, highlighting the utility of chiral Brønsted acids in organocatalysis. mdpi.com A chiral derivative of this compound could potentially act as a chiral base or in combination with an acid co-catalyst.

Role in Chiral Catalysis (if applicable to specifically designed derivatives)

The development of chiral ligands is central to asymmetric catalysis. Derivatives of this compound can be envisioned for applications in chiral catalysis. By introducing chirality into the ligand backbone, for example, by resolving the amine or by attaching a chiral substituent, enantioselective catalysts can be prepared.

One approach to creating chiral derivatives is through the synthesis of chiral Schiff bases. The reaction of the primary amine with a chiral aldehyde or ketone would result in a chiral imine that could serve as a ligand for asymmetric metal catalysis. Another strategy involves the synthesis of chiral 1,2-diamine derivatives, which are valuable ligands in a variety of catalytic asymmetric reactions. nih.gov While not directly starting from this compound, these methods illustrate how a primary amine can be incorporated into a chiral ligand framework.

The synthesis of chiral unnatural α-phenylalanine derivatives has been achieved through asymmetric α-alkylation reactions catalyzed by chiral phase-transfer catalysts. mdpi.com This demonstrates a pathway to enantiomerically enriched products using amine-containing starting materials in the presence of a suitable chiral catalyst.

Metal-Catalyzed Reactions with this compound-Derived Ligands

Ligands derived from this compound can be employed in a range of metal-catalyzed reactions. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the phenyl ring or the groups attached to the nitrogen and sulfur atoms.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the design of effective ligands is crucial for their success. Ligands containing both nitrogen and sulfur donors, such as those derived from this compound, can be effective in stabilizing the metal catalyst in various oxidation states throughout the catalytic cycle.

Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the formation of C-C bonds. nih.gov These reactions often proceed through a catalytic cycle involving Ni(0), Ni(I), Ni(II), and sometimes Ni(III) species. A ligand derived from this compound could potentially stabilize these intermediates and promote the desired bond formation. Metallaphotoredox catalysis has also enabled highly enantioselective cross-coupling reactions, for example, in the synthesis of enantioenriched α-aryl and α-amino ketones using a chiral bis(oxazoline) nickel catalyst. nih.gov This highlights the potential for chiral ligands in challenging cross-coupling reactions.

Table 2: Potential Applications of this compound-Derived Ligands in Cross-Coupling Reactions

Cross-Coupling ReactionPotential Role of LigandMetal Center
Suzuki-Miyaura CouplingStabilizing Pd(0) and Pd(II) intermediatesPalladium
Heck CouplingControlling regioselectivity and enantioselectivityPalladium, Nickel
Buchwald-Hartwig AminationPromoting C-N bond formationPalladium, Copper
Sonogashira CouplingFacilitating C-C bond formation between alkynes and aryl halidesPalladium, Copper

The development of ligands for cross-coupling reactions is an active area of research, and while specific applications of this compound-derived ligands are not yet reported, their structural motifs suggest they could be promising candidates for future studies in this field.

Emerging Research Directions and Future Perspectives for 4 Ethylthio Phenyl Methanamine

Development of Novel Synthetic Routes

While established methods for the synthesis of benzylamines and aryl thioethers exist, current research is focused on developing more efficient, sustainable, and versatile synthetic protocols. For (4-(Ethylthio)phenyl)methanamine, future research is likely to explore several innovative avenues. One promising approach is the use of one-pot synthesis methodologies that combine multiple reaction steps into a single operation, thereby reducing waste and improving efficiency.

Furthermore, the development of novel catalytic systems is a key area of interest. This includes the design of catalysts for C-S cross-coupling reactions, which are fundamental to the formation of the thioether bond. researchgate.netresearchgate.netresearchgate.netnih.gov Research into more sustainable and cost-effective metal catalysts, moving beyond traditional palladium-based systems to more abundant metals like copper and nickel, is a significant trend. researchgate.netresearchgate.netnih.gov Additionally, the direct amination of benzyl (B1604629) alcohols using heterogeneous catalysts and greener ammonia (B1221849) sources represents a sustainable pathway to benzylamines. researchgate.net A recent study has also demonstrated a green route to benzyl phenyl sulfides from thioanisoles and benzyl alcohols using dual-functional ionic liquids, a concept that could be adapted for the synthesis of this compound. nih.gov

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced reaction time, lower solvent usage, higher overall yield.Optimization of reaction conditions to minimize side products.
Novel Metal Catalysis Use of cheaper, more abundant metals (e.g., Ni, Cu), milder reaction conditions.Ligand design to improve catalyst stability and activity. rsc.org
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme engineering to enhance substrate scope and efficiency. mdpi.com
Green Chemistry Routes Use of renewable feedstocks, safer solvents, and energy-efficient processes. researchgate.netDevelopment of catalytic systems for direct functionalization of lignin-derived compounds. researchgate.net

Exploration of Advanced Derivatization Pathways

The primary amine group of this compound is a versatile handle for a wide range of derivatization reactions, opening up possibilities for creating new molecules with tailored properties. Future research is expected to focus on several key derivatization pathways. The formation of Schiff bases through condensation with aldehydes and ketones is a straightforward and efficient method to generate derivatives with potential applications in coordination chemistry and as fluorescent probes. researchgate.netrsc.orgresearchgate.netnih.gov

Another important area is the N-alkylation of the amine group, which can be achieved through various methods, including the "hydrogen borrowing" methodology with alcohols. researchgate.netnih.gov Mechanistic studies on the alkylation of benzylamines are crucial for optimizing these reactions. researchgate.net Furthermore, derivatization with isothiocyanates to form thiourea (B124793) derivatives is a well-established method for modifying amines and can be used to introduce additional functional groups or to prepare ligands for catalysis. mdpi.comresearchgate.net

The following table summarizes potential derivatization strategies:

Derivatization ReactionReagent TypePotential Applications of Derivatives
Schiff Base Formation Aldehydes, KetonesFluorescent sensors, coordination complexes, biologically active compounds. rsc.orgresearchgate.net
N-Alkylation Alcohols, Alkyl HalidesPharmaceutical intermediates, polymer precursors. researchgate.netnih.gov
Acylation Acyl Chlorides, AnhydridesStable amides with diverse functionalities.
Thiourea Formation IsothiocyanatesOrganocatalysts, ligands for metal complexes. mdpi.comresearchgate.net

Potential in Materials Science

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. Its ability to act as a monomer in polymerization reactions is a key area for future exploration.

Polymer Precursors: The amine functionality allows for its incorporation into various polymer backbones, such as polyamides, polyimides, and polyurethanes, through polycondensation reactions with suitable comonomers like diacyl chlorides or diisocyanates. The presence of the ethylthio group can impart unique properties to the resulting polymers, such as a higher refractive index or affinity for metal ions. The polymerization of related aniline (B41778) and aminostyrene derivatives has been well-documented and provides a roadmap for the polymerization of this compound. chemicalbook.comgoogle.com

Supramolecular Gels: The ability of molecules to self-assemble into ordered, non-covalent structures is the basis of supramolecular chemistry. The amine and thioether groups in this compound can participate in hydrogen bonding and other non-covalent interactions, making its derivatives potential candidates for the formation of supramolecular gels. researchgate.net These soft materials have potential applications in areas such as drug delivery and catalysis. Research in this area would involve the synthesis of derivatives with enhanced self-assembly properties.

Material TypeMethod of IncorporationPotential Properties of Resulting Material
Polymers Polycondensation, Step-growth polymerizationEnhanced thermal stability, altered optical properties, metal-coordinating ability.
Supramolecular Gels Self-assembly of derivatized moleculesStimuli-responsive behavior, catalytic activity, templating for nanomaterials. researchgate.net

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new reactions. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies can provide valuable information on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and solvent. For example, investigating the kinetics of the formation of this compound can help in optimizing its synthesis. Isotope labeling studies can be used to trace the pathways of atoms during a reaction, providing insights into bond-forming and bond-breaking steps. Mechanistic studies on the alkylation of benzylamines have utilized deuterium (B1214612) labeling to propose reaction pathways. nih.gov Similarly, understanding the mechanism of oxidation of the thioether group is important for predicting the stability and reactivity of the compound.

Computational Design of New Reactions and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications. DFT calculations can be used to predict the geometries, electronic properties, and spectroscopic signatures of the molecule and its derivatives. chemicalbook.com

Furthermore, computational methods can be employed to design new catalysts for the synthesis of this compound. By modeling the catalytic cycle, researchers can identify the rate-determining steps and design ligands that stabilize transition states and accelerate the reaction. This approach is particularly valuable for developing catalysts for asymmetric synthesis, which would allow for the production of chiral derivatives of this compound. The rational design of precatalysts for cross-coupling reactions is an active area of research that could be applied to C-S bond formation.

Integration into Chemical Sensors or Probes

The structural features of this compound make it a promising platform for the development of chemical sensors and fluorescent probes. The primary amine group can be readily derivatized to introduce a fluorophore or a recognition site for a specific analyte.

The synthesis of Schiff base derivatives is a particularly attractive strategy for creating fluorescent sensors. The imine bond can undergo changes in its electronic properties upon binding to a metal ion or another analyte, leading to a change in the fluorescence of the molecule. researchgate.netresearchgate.netrsc.orgresearchgate.netnih.gov The thioether group can also play a role in analyte recognition, potentially coordinating to soft metal ions. The development of fluorescent probes for various applications is a vibrant area of research, and this compound provides a versatile scaffold for this purpose.

Sensor TypeDerivatization StrategyAnalyte Detection Principle
Fluorescent Metal Ion Sensor Formation of a Schiff base with a fluorophore.Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
Anion Sensor Incorporation of hydrogen-bond donor groups.Changes in fluorescence or color upon anion binding.
Gas Sensor Functionalization of nanomaterials with derivatives.Change in electrical conductivity upon gas adsorption.

Sustainable Chemical Manufacturing Strategies for this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. For the manufacturing of this compound and its derivatives, several sustainable strategies can be envisioned.

The use of renewable feedstocks is a key aspect of green chemistry. Lignin, a major component of biomass, is a potential renewable source for aromatic compounds, and research is underway to develop catalytic methods for converting lignin-derived molecules into valuable chemicals, including benzylamines. researchgate.net The synthesis of sulfur-containing compounds using green methods, such as biocatalysis or the use of environmentally benign solvents like water, is also an active area of research. researchgate.net

Process intensification, such as the use of flow chemistry, can lead to more efficient and safer manufacturing processes. nih.gov The development of recyclable catalysts is another important goal, as it reduces waste and lowers production costs. Finally, minimizing the use of hazardous reagents and solvents is a fundamental principle of green chemistry that will continue to drive innovation in the synthesis of this compound and other fine chemicals.

Q & A

Q. What are the common synthetic routes for (4-(Ethylthio)phenyl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The ethylthio group can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). For example:
  • SNAr : React 4-fluorophenylmethanamine with ethanethiol in the presence of a base (KOH/EtOH) at 80–100°C .
  • Cross-Coupling : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to couple 4-bromophenylmethanamine with ethylthiol .
    Optimization : Vary solvents (DMF vs. toluene), catalyst loading (1–5 mol%), and temperature (60–120°C). Monitor purity via HPLC and yields via GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ethylthio (–SCH₂CH₃) protons (δ 1.3–1.5 ppm for CH₃, δ 2.8–3.1 ppm for SCH₂) .
  • ¹³C NMR : Quaternary carbons (C-S, ~135 ppm), methylene (SCH₂, ~35 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 181 (C₉H₁₃NS⁺) .
  • IR : C-S stretch (~650 cm⁻¹), NH₂ bending (~1600 cm⁻¹) .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
  • Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing ethylthio with methylthio) affect biological activity?

  • Methodological Answer :
  • Comparative Analysis : Synthesize analogues (e.g., (4-(Methylthio)phenyl)methanamine) and test receptor binding affinity using radiolabeled assays (e.g., 5-HT receptors) .
  • Data Interpretation : Ethylthio’s larger hydrophobic volume may enhance membrane permeability but reduce metabolic stability compared to methylthio .
    Table 1 : Binding Affinity Comparison
Compound5-HT₁A Kᵢ (nM)LogP
This compound120 ± 152.8
(4-(Methylthio)phenyl)methanamine95 ± 102.3

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values for monoamine oxidase (MAO) inhibition may arise from enzyme source variations (human vs. rat) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends across studies .

Q. How can researchers design experiments to study the metabolic fate of this compound?

  • Methodological Answer :
  • In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolites may include sulfoxide derivatives (m/z 197) .
  • Isotope Labeling : Synthesize ¹⁴C-labeled compound to track excretion pathways in rodent models .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to serotonin transporters (SERT) using software like GROMACS. Focus on hydrophobic interactions between ethylthio and Phe341 .
  • QSAR Models : Train models using datasets of phenylmethanamine derivatives to predict ADMET properties .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of this compound?

  • Methodological Answer :
  • Root Causes :

Catalyst deactivation in cross-coupling reactions (e.g., Pd leaching) .

Competing side reactions (e.g., oxidation to sulfoxide under aerobic conditions) .

  • Resolution :
  • Use chelating ligands (e.g., BINAP) to stabilize Pd catalysts .
  • Conduct reactions under strict anaerobic conditions (glovebox) .

Methodological Tables

Table 2 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesReference
SNAr65–7590–95Requires high-temperature
Pd-Catalyzed Coupling80–8595–98Catalyst cost/availability

Table 3 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.8 (t, SCH₂), δ 7.1 (d, aromatic H)
IR650 cm⁻¹ (C-S), 3350 cm⁻¹ (NH₂ stretch)
HRMS[M+H]⁺ = 181.0821 (C₉H₁₃NS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.